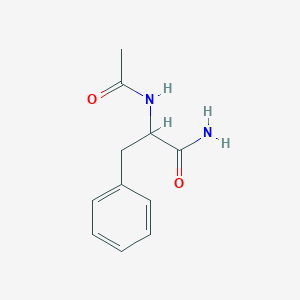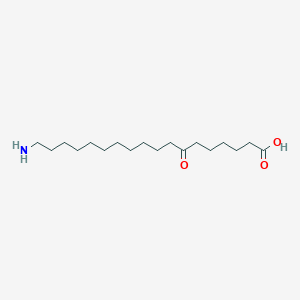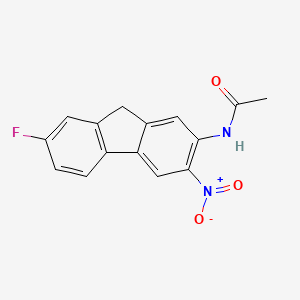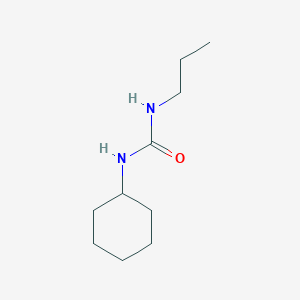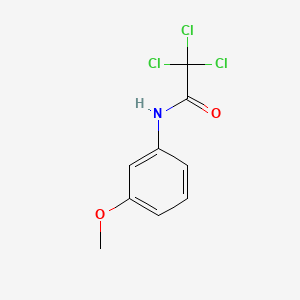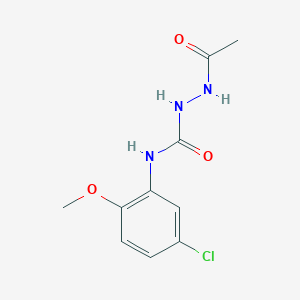![molecular formula C19H20F3N3 B11956796 1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane CAS No. 152173-70-1](/img/structure/B11956796.png)
1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-{(E)-[4-(三氟甲基)苯基]重氮基}苯基)氮杂环庚烷是一种有机化合物,其独特的结构结合了氮杂环庚烷环、重氮基和三氟甲基取代的苯基。
准备方法
合成路线和反应条件
1-(4-{(E)-[4-(三氟甲基)苯基]重氮基}苯基)氮杂环庚烷的合成通常包括以下步骤:
重氮中间体的形成: 合成从重氮中间体的制备开始。这是通过使4-(三氟甲基)苯胺与亚硝酸反应形成相应的重氮盐来实现的。然后将重氮盐与4-氨基苯基氮杂环庚烷偶联,得到所需的重氮中间体。
环化: 重氮中间体发生环化形成氮杂环庚烷环,得到最终产物1-(4-{(E)-[4-(三氟甲基)苯基]重氮基}苯基)氮杂环庚烷。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括控制反应条件,如温度、压力和使用催化剂以提高合成效率。
化学反应分析
反应类型
1-(4-{(E)-[4-(三氟甲基)苯基]重氮基}苯基)氮杂环庚烷可以进行各种化学反应,包括:
氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以参与取代反应,其中苯环或氮杂环庚烷环上的官能团被其他基团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 使用溴进行卤化或使用氯气进行氯化。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成羧酸,而还原可能生成胺或醇。
科学研究应用
1-(4-{(E)-[4-(三氟甲基)苯基]重氮基}苯基)氮杂环庚烷在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 由于其独特的结构特征,探索其在药物开发中的潜在用途。
工业: 由于其稳定性和反应性,用于开发先进材料,如聚合物和涂料。
作用机制
1-(4-{(E)-[4-(三氟甲基)苯基]重氮基}苯基)氮杂环庚烷发挥其作用的机制涉及与酶或受体等分子靶标的相互作用。三氟甲基增强了化合物的亲脂性,使其能够更有效地与蛋白质或细胞膜的疏水区域相互作用。重氮基可以参与电子转移反应,影响化合物的反应性和生物活性。
相似化合物的比较
类似化合物
1-(4-(三氟甲基)苯基)哌嗪: 一种具有类似三氟甲基取代的苯基但具有不同环结构的化合物。
4-(三氟甲基)苯基肼: 另一种具有三氟甲基取代的苯基,但具有肼部分而不是氮杂环庚烷环的化合物。
独特性
1-(4-{(E)-[4-(三氟甲基)苯基]重氮基}苯基)氮杂环庚烷的独特性在于其将氮杂环庚烷环与重氮基和三氟甲基取代的苯基结合在一起。这种独特的结构赋予了独特的化学和生物学特性,使其在研究和工业中具有多种用途。
属性
CAS 编号 |
152173-70-1 |
|---|---|
分子式 |
C19H20F3N3 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
[4-(azepan-1-yl)phenyl]-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C19H20F3N3/c20-19(21,22)15-5-7-16(8-6-15)23-24-17-9-11-18(12-10-17)25-13-3-1-2-4-14-25/h5-12H,1-4,13-14H2 |
InChI 键 |
MFKCKNCEXHDLNG-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



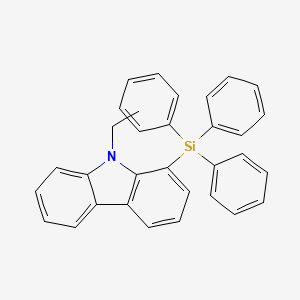
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)

